2-(3-Bromophenyl)pyrimidine
Overview
Description
2-(3-Bromophenyl)pyrimidine is a brominated pyrimidine derivative, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. The presence of the bromophenyl group on the pyrimidine ring can make these compounds suitable intermediates for further chemical transformations and can also contribute to their biological activity.
Synthesis Analysis
The synthesis of bromophenyl pyrimidine derivatives can be achieved through various methods. For instance, a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, was established from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process with a total yield of 52.8% . Another example is the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, which was achieved by a three-step procedure including cyclization, chlorination, and nucleophilic substitution reaction, highlighting the versatility of bromophenyl pyrimidines in chemical synthesis .
Molecular Structure Analysis
The molecular structure of bromophenyl pyrimidine derivatives can be characterized using various analytical techniques such as NMR, MS, and X-ray diffraction. For example, the crystal structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined by X-ray techniques, showing that the molecules lie on mirror planes with close molecular packing in layers . Similarly, the structure of 6-[(4-Bromophenyl)iminomethyl]-1,3-dimethyl-7-(2-methylpropenyl)-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione was characterized, revealing a planar pyrrolopyrimidine ring system and specific dihedral angles with the bromophenyl ring .
Chemical Reactions Analysis
Bromophenyl pyrimidines can undergo various chemical reactions, which are essential for their utility in synthesis. For example, the regiospecific bromination of 2-phenyl-3H-pyrimidin-4-ones can be achieved through different methods, leading to bromination at specific positions on the pyrimidine ring and the benzylic position . Additionally, the synthesis of hetero annulated carbazoles from a bromophenyl pyrimidine derivative through condensation cum cycloaddition reactions demonstrates the reactivity of these compounds in forming more complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl pyrimidines are influenced by their molecular structure. For instance, the planarity of the molecule and the presence of substituents such as the trifluoromethyl group can affect the compound's conformation and reactivity . The solvolysis and dehydrobromination reactions of 2-(1'-Bromo-1'-methylethyl)pyrimidines to form isopropenylpyrimidines indicate the influence of the bromo substituent on the chemical behavior of these compounds .
Scientific Research Applications
Synthesis and Intermediates
2-(3-Bromophenyl)pyrimidine and its derivatives play a significant role as intermediates in the synthesis of various compounds. For example, 5-(4-bromophenyl)-4, 6-dichloropyrimidine is an essential intermediate in synthesizing pyrimidines and other related compounds (Hou et al., 2016). This demonstrates the versatility of bromophenyl pyrimidine derivatives in chemical synthesis.
Antimicrobial and Antituberculosis Activity
Several studies have shown that bromophenyl pyrimidine derivatives exhibit significant antimicrobial and antituberculosis activities. For instance, pyrimidine-incorporated Schiff bases of isoniazid have shown promising results in in vitro antibacterial, antifungal, and antituberculosis activities (Soni & Patel, 2017). This indicates the potential of these compounds in developing new antimicrobial agents.
Application in Surface Coating and Printing Ink
Bromophenyl pyrimidine derivatives have been explored for their use in surface coating and printing ink. A study incorporating these compounds into polyurethane varnish and printing ink paste demonstrated effective antimicrobial properties (El‐Wahab et al., 2015). This suggests their potential in creating antimicrobial coatings for various applications.
Crystallography and Molecular Structure
Studies on bromophenyl pyrimidines also contribute to the understanding of molecular structure and crystallography. The crystal structure of ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate provides insights into the molecular conformation and interactions of these compounds (Shen et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(3-bromophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETLQDSNTJEASI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650369 | |
Record name | 2-(3-Bromophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)pyrimidine | |
CAS RN |
885468-36-0 | |
Record name | 2-(3-Bromophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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